molecular formula C23H27N3O5 B4582611 N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide

N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide

Cat. No. B4582611
M. Wt: 425.5 g/mol
InChI Key: ARTULBRMNGSUQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves modifications of the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, as well as the preparation of semirigid analogues. Such modifications are crucial for optimizing the binding profile to specific receptors like dopamine D(4) and serotonin 5-HT(1A), as well as adrenergic alpha(1) receptors. These structural modifications can significantly impact the molecule's affinity and selectivity towards these receptors, as demonstrated in studies involving derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar structural framework (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Molecular Structure Analysis

The molecular structure of compounds related to N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide typically features complex interactions and conformations. For example, the structure-affinity relationship studies reveal that the arrangement of functional groups and the overall conformation of the molecule play a crucial role in its interaction with target receptors. These structural characteristics are essential for the compound's biological activity and its potential as a therapeutic agent (Perrone et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular framework. The presence of the benzodioxol, piperazine, and methoxybenzamide groups contributes to the molecule's reactivity and interactions with biological targets. These chemical properties are critical for the compound's binding affinity and selectivity, impacting its pharmacological profile (Lacivita et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, stability, and crystalline structure, are vital for the pharmacokinetics and pharmacodynamics of the compound. These properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its effectiveness as a drug. For instance, the crystal structure studies of closely related compounds reveal insights into their intermolecular interactions, which can influence their behavior in biological systems (Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under physiological conditions, determine the compound's potential therapeutic utility. Understanding these properties is essential for developing compounds with desired biological activities and minimal side effects. For example, the synthesis and pharmacological evaluation of benzamide derivatives highlight the importance of chemical modifications in enhancing the compound's therapeutic profile (Sonda et al., 2004).

Scientific Research Applications

1. Receptor Binding Studies

This compound and its derivatives have been studied for their affinity and selectivity towards dopamine D(4) receptors, highlighting the role of structural modifications on receptor binding. For instance, the study by Perrone et al. (2000) explored derivatives of a related compound, focusing on changes to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, which affected the compound's affinity for dopamine D(4) receptors. These modifications suggest potential applications in designing ligands with specific receptor targets in mind, emphasizing the compound's utility in neuropharmacological research (Perrone et al., 2000).

2. Pharmacological Properties and Potential Therapeutic Uses

The pharmacological properties of benzamide derivatives, including the discussed compound, have been examined for their potential therapeutic applications. One study focused on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. The derivatives showed potential as novel prokinetic agents with reduced side effects, demonstrating the compound's application in developing therapies for gastrointestinal disorders (Sonda et al., 2004).

3. Sigma Receptor Scintigraphy in Clinical Diagnostics

Research into sigma receptors and their ligands has provided insights into the diagnostic potential of benzamide derivatives, including studies on imaging techniques for detecting diseases such as breast cancer. Caveliers et al. (2002) investigated the use of a specific iodobenzamide derivative in visualizing primary breast tumors, leveraging the preferential binding of these compounds to sigma receptors overexpressed in cancer cells. This research illustrates the compound's relevance in developing diagnostic tools for oncology (Caveliers et al., 2002).

properties

IUPAC Name

N-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-29-19-4-2-3-18(14-19)23(28)24-8-7-22(27)26-11-9-25(10-12-26)15-17-5-6-20-21(13-17)31-16-30-20/h2-6,13-14H,7-12,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTULBRMNGSUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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